molecular formula C8H8ClNO5S B13510851 2-(2-Chloro-4-sulfamoylphenoxy)acetic acid

2-(2-Chloro-4-sulfamoylphenoxy)acetic acid

Cat. No.: B13510851
M. Wt: 265.67 g/mol
InChI Key: RXEXKVGUKNKGAJ-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-sulfamoylphenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a chloro group, a sulfamoyl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-sulfamoylphenoxy)acetic acid typically involves the reaction of 2-chloro-4-sulfamoylphenol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through recrystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-sulfamoylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-Chloro-4-sulfamoylphenoxy)acetic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or herbicidal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-sulfamoylphenoxy)acetic acid involves its interaction with specific molecular targets. The chloro and sulfamoyl groups play a crucial role in its reactivity and biological activity. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenoxyacetic acid: A herbicide with similar structural features but different functional groups.

    2,4-Dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative widely used as a herbicide.

Uniqueness

2-(2-Chloro-4-sulfamoylphenoxy)acetic acid is unique due to the presence of both chloro and sulfamoyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H8ClNO5S

Molecular Weight

265.67 g/mol

IUPAC Name

2-(2-chloro-4-sulfamoylphenoxy)acetic acid

InChI

InChI=1S/C8H8ClNO5S/c9-6-3-5(16(10,13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12)(H2,10,13,14)

InChI Key

RXEXKVGUKNKGAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Cl)OCC(=O)O

Origin of Product

United States

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